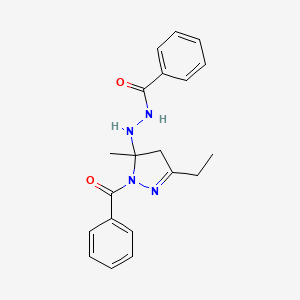![molecular formula C22H20N2O3 B12467498 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B12467498.png)
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMID ist eine komplexe organische Verbindung, die zur Klasse der Benzoxazolderivate gehört. Benzoxazolverbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in verschiedenen Bereichen wie Medizin, Landwirtschaft und Materialwissenschaften. Diese spezielle Verbindung weist einen Benzoxazolring auf, der mit einer Phenylgruppe und einer Furan-2-carboxamid-Einheit verbunden ist, was sie zu einer einzigartigen Struktur mit Potenzial für verschiedene Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMID umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Benzoxazolrings: Der Benzoxazolring kann durch Cyclisierung von 2-Aminophenol mit einem Carbonsäurederivat unter sauren Bedingungen synthetisiert werden.
Einführung der Sec-Butylgruppe: Die Sec-Butylgruppe kann über Friedel-Crafts-Alkylierung unter Verwendung von Sec-Butylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid eingeführt werden.
Kopplung mit der Phenylgruppe: Das Benzoxazolderivat wird dann über eine Suzuki-Miyaura-Kreuzkupplung mit einem Palladiumkatalysator mit einer Phenylgruppe gekoppelt.
Bildung der Furan-2-carboxamid-Einheit: Der letzte Schritt umfasst die Bildung der Furan-2-carboxamid-Einheit durch eine Amidierungsreaktion zwischen dem Benzoxazol-Phenyl-Derivat und Furan-2-carbonsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Verwendung von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMID kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann je nach den Substituenten, die an den Benzoxazol- und Phenylringen vorhanden sind, nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution.
Hauptsächlich gebildete Produkte
Oxidation: Oxidierte Benzoxazolderivate.
Reduktion: Reduzierte Benzoxazolderivate.
Substitution: Halogenierte Benzoxazolderivate.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMID hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen Struktur wird es als potenzielles antimikrobielles und Antikrebsmittel untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht, darunter Infektionen und Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt, wie z. B. Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Darüber hinaus kann seine Wechselwirkung mit mikrobiellen Zellmembranen zu antimikrobieller Aktivität führen.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes may result in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoxazolderivate: Verbindungen mit ähnlichen Benzoxazolstrukturen, aber unterschiedlichen Substituenten.
Furanderivate: Verbindungen mit Furanringen und verschiedenen funktionellen Gruppen.
Einzigartigkeit
N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMID ist aufgrund seiner spezifischen Kombination aus einem Benzoxazolring, einer Phenylgruppe und einer Furan-2-carboxamid-Einheit einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C22H20N2O3 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-3-14(2)16-8-11-19-18(13-16)24-22(27-19)15-6-9-17(10-7-15)23-21(25)20-5-4-12-26-20/h4-14H,3H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
WVHROOLLDKUJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)
![2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)


![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12467487.png)
![(2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12467496.png)
